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molecular formula C5H6ClN3 B183972 2-Chloropyridine-3,4-diamine CAS No. 39217-08-8

2-Chloropyridine-3,4-diamine

Cat. No. B183972
M. Wt: 143.57 g/mol
InChI Key: PWOIYBVEDIFBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097727B2

Procedure details

1.1 A solution of 10.0 g of 3,4-diamino-2-chloropyridine and 6.62 ml of acetic anhydride in 100 ml of THF is stirred at room temperature for 16 hours. The product is separated off and dried, giving 7.3 g of N-(4-amino-2-chloropyridin-3-yl)acetamide (“1”).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[C:10](OC(=O)C)(=[O:12])[CH3:11]>C1COCC1>[NH2:8][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([Cl:9])[C:2]=1[NH:1][C:10](=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=NC=CC1N)Cl
Name
Quantity
6.62 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is separated off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC=C1)Cl)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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